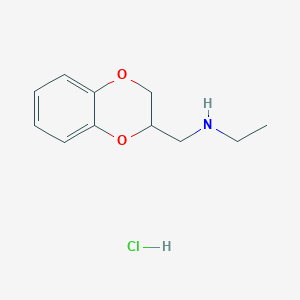

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-ethylamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-ethylamine hydrochloride is a chemical compound that belongs to the class of benzodioxines. This compound is characterized by the presence of a benzodioxin ring system, which is a fused ring structure containing both benzene and dioxin rings. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-ethylamine hydrochloride typically involves the following steps:

Formation of the Benzodioxin Ring: The initial step involves the formation of the benzodioxin ring system. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Alkylation: The benzodioxin intermediate is then subjected to alkylation with ethylamine. This step usually requires the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions such as temperature, pressure, and reagent flow rates is common to ensure consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-ethylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert the compound into its reduced forms. Typical reducing agents are lithium aluminum hydride and sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products

Oxidation: Formation of

Activité Biologique

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-ethylamine hydrochloride (CAS Number: 21398-66-3) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₁H₁₅ClN₂O₂

- Molecular Weight : 229.71 g/mol

- IUPAC Name : N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)ethanamine hydrochloride

- PubChem CID : 30614

Anticonvulsant Activity

Research indicates that compounds similar to this compound exhibit anticonvulsant properties. A study highlighted the effectiveness of related compounds in mouse models, demonstrating significant activity in the maximal electroshock (MES) test at doses of 100 and 300 mg/kg. The ED50 was determined to be around 440 mg/kg for certain analogs .

Antitumor Activity

In vitro studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For instance, a related compound was tested on human prostate cancer cells (PC-3) and demonstrated a reduction in cell viability linked to the modulation of alpha1 adrenergic receptors . This suggests potential applications in oncology.

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to involve modulation of neurotransmitter systems and potential interaction with specific receptors involved in cellular signaling pathways. The inhibition of dihydrofolate reductase (DHFR) has been suggested as a target for similar compounds .

Study on Anticonvulsant Properties

A study published in Pharmacology Biochemistry and Behavior examined a series of benzamide derivatives for their anticonvulsant activity. The findings indicated that specific structural modifications could enhance efficacy against seizures, paving the way for further exploration of this compound as a potential therapeutic agent .

Cancer Cell Proliferation Inhibition

Another investigation focused on the effects of this compound on prostate cancer cells. The results showed that treatment led to significant apoptosis and reduced expression of growth factor receptors, indicating a promising avenue for cancer therapy .

Data Tables

| Biological Activity | Model/System | Dose | Effect |

|---|---|---|---|

| Anticonvulsant | Mouse MES Test | 100 mg/kg | Significant activity observed |

| Antitumor | PC-3 Cells | Varies | Inhibition of cell proliferation |

Propriétés

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-2-12-7-9-8-13-10-5-3-4-6-11(10)14-9;/h3-6,9,12H,2,7-8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAKQJHCMUUBXRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1COC2=CC=CC=C2O1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.